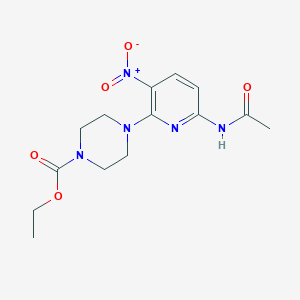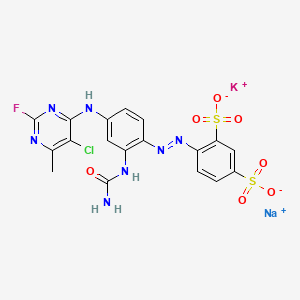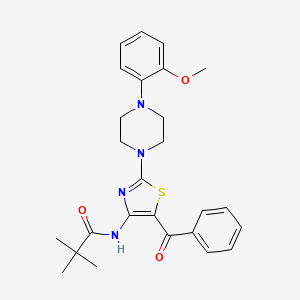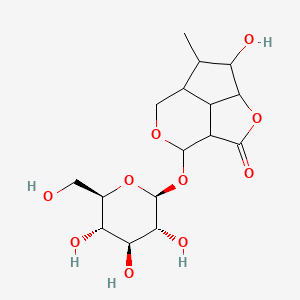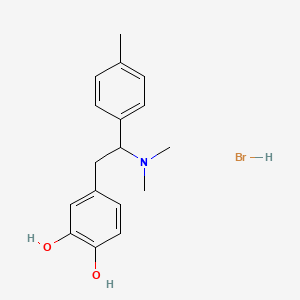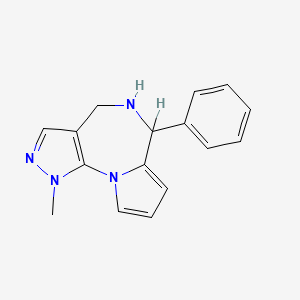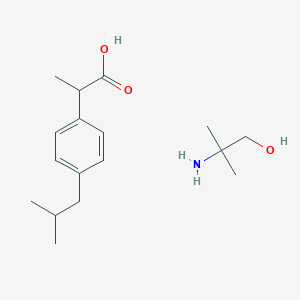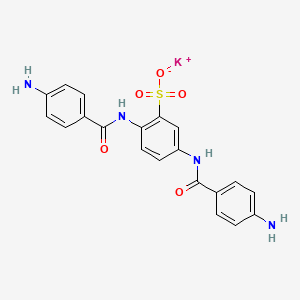
Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- is a synthetic compound known for its unique chemical structure and propertiesIt is characterized by the presence of a nitroso group, a chloroethyl group, and a methionine backbone, which contribute to its reactivity and functionality .
Vorbereitungsmethoden
The synthesis of Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- typically involves several steps. One common method includes the reaction of L-methionine with 2-chloroethyl isocyanate, followed by nitrosation to introduce the nitroso group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on cellular processes.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- involves the formation of DNA adducts through the alkylation of DNA bases. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and various enzymes involved in DNA repair pathways . The pathways involved in its action are primarily related to DNA damage response and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- can be compared with other nitrosourea compounds, such as:
Carmustine (BCNU): Similar in its ability to alkylate DNA but differs in its chemical structure and specific applications.
Lomustine (CCNU): Another nitrosourea compound with similar DNA-alkylating properties but different pharmacokinetics and clinical uses.
Streptozotocin: Known for its use in diabetes research, it also shares the nitrosourea functional group but has distinct biological effects.
The uniqueness of Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- lies in its specific structure, which combines the properties of methionine with the reactivity of nitrosourea, making it a valuable compound for targeted research applications .
Eigenschaften
CAS-Nummer |
102489-71-4 |
|---|---|
Molekularformel |
C9H16ClN3O4S |
Molekulargewicht |
297.76 g/mol |
IUPAC-Name |
methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C9H16ClN3O4S/c1-17-8(14)7(3-6-18-2)11-9(15)13(12-16)5-4-10/h7H,3-6H2,1-2H3,(H,11,15)/t7-/m0/s1 |
InChI-Schlüssel |
BEVSZOWNFMWZGE-ZETCQYMHSA-N |
Isomerische SMILES |
COC(=O)[C@H](CCSC)NC(=O)N(CCCl)N=O |
Kanonische SMILES |
COC(=O)C(CCSC)NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid](/img/structure/B12778215.png)

![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)
